Journal Name:Environment, Development and Sustainability
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Sizing and packing of particles – Characterization of mono-, di- and trimodal particle assemblies
Environment, Development and Sustainability ( IF 0 ) Pub Date: 2023-03-28 , DOI: 10.1016/j.cis.2023.102887
The influence of particle size and shape on the properties of mono-, di- and trimodal particle assemblies is evaluated. The relative increase of surface area over bulk when particle size is reduced renders particles in the colloid (10–100 nm) and nano (1–10 nm) ranges extraordinary properties. Asymmetric particle shapes are characterized by sphericity and represented by equivalent spheres. The average diameter of particle size classes (size ranges) of powders are dependent on two experimentally determined properties. Average particle sizes (median, mean and mode) for each size class are extracted from size distributions of powders. Mono-, di- and trimodal particle packing efficiency is expressed as volume fractions and inverted volume fractions of close-packed hard spheres and related to standard cubic, orthoromic, tetragonal-sphenoidal and rombohedral-hexagonal packing properties. Simple models are presented to reveal the relative influence of fine, medium, and coarse particles and their ratios on powder properties. Experimental challenges relate to the influence of test compartment size and shape on particle layering and of particle shape on packing density. Particle asymmetry induces preferential aggregation through bond and site percolation resulting in dense closed or loose open cluster structures relating to particle segregation. Clusters may be characterized by structural fractals while textural fractals identify the particles involved. A modified Flory-Huggins lattice model for macromolecular solutions enables determination of combinatory entropy for cluster formation. A model is presented which relates time dependent volume fraction to logarithmic time dependence of compaction. This review concerns mixing of dry particles which corresponds to molecular processes at the gaseous (continuum, vacuum) reference state.
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What function of nanoparticles is the primary factor for their hyper-toxicity?
Environment, Development and Sustainability ( IF 0 ) Pub Date: 2023-03-12 , DOI: 10.1016/j.cis.2023.102881
Nanomaterials have applications in environmental protection, hygiene, medicine, agriculture, and the food industry due to their enhanced bio-efficacy/toxicity as science and technology have progressed, notably nanotechnology. The extension in the use of nanoparticles in day-to-day products and their excellent efficacy raises worries about safety concerns associated with their use. Therefore, to understand their safety concerns and find the remedy, it is imperative to understand the rationales for their enhanced toxicity at low concentrations to minimize their potential side effects. The worldwide literature quotes different nanoparticle functions responsible for their enhanced bio-efficacy/ toxicity. Since the literature on the comparative toxicity study of nanoparticles of different shapes and sizes having different other physic-chemical properties like surface areas, surface charge, solubility, etc., evident that the nanoparticle's toxicity is not followed the fashion according to their shape, size, surface area, surface charge, solubility, and other Physico-chemical properties. It raises the question then what function of nanoparticle is the primary factor for their hyper toxicity. Why do non-spherical and large-sized nanoparticles show the same or higher toxicity to the same or different cell line or test organism instead of having lower surface area, surface charge, larger size, etc., than their corresponding spherical and smaller-sized nanoparticles? Are these factors a secondary, not primary, factor for nanoparticles hyper-toxicity? If so, what function of nanoparticles is the primary function for their hyper-toxicity? Therefore, in this article, literature related to the comparative toxicity of nanoparticles was thoroughly studied, and a hypothesis is put forth to address the aforesaid question, that the number of atoms/ions/ molecules per nanoparticles is the primary function of nanoparticles toxicity.
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State, synthesis, prospective applications, and challenges of Graphdiyne and its analogues: A review of recent research
Environment, Development and Sustainability ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.cis.2023.102969
Graphdiyne (GDY) is a carbon amorphous material with such a tiny atomic thicknesses and carbon elements which have been hybridized with the both sp. and sp2 to form a multilayered, two-dimensional configuration. Several functional models suggest that GDY contain spontaneously existing band structure with Dirac poles and since these carbons have non-uniform interaction among them due to various fusion and overlapping of the 2pz subshells. In contrast to other allotropes of carbon, GDY has Dirac cone arrangements, that provide it with unique physiochemical properties including an adjustable intrinsic energy gap, high speeds charging transport modulation efficiency, and exceptional conductance. Several scientists are interested in such novel, linear, stacked materials in addition to other GDY, that resulted to the organized synthesis of GDY, among the first GDY. There are several ways to change the band structure of GDY, including stresses, boron/nitrogen loading, nanowires, and hydrogenations. The flexibility of GDY might be effectively demonstrated by nanowalls, nanostructures, nanotubes patterns, nanorods, or structured striped clusters. GDY is a carbon substance with several applications due to its structural and electronic properties. According to subsequent research, the GDY can be employed in power generation processes including hydrogen generation, oxygen evolvement, oxygen reducing reaction, ultimate water splitting, and nitrogen reduction's reaction, gasification, water treatment, capacitors, photovoltaic cells, optoelectronic equipment, magnets, sensors, biomaterials, and therapeutic. According to such study, the use of GDY might open up significant avenues for the research and assembly of earth prominent, efficient, multimodal, and intelligence catalysts with realistic applications. The limits of GDY and GDY-based composites in prospective research are also mentioned. The goal of these study is to offer a thorough understanding of GDY and to stimulate the development and use of such unique carbon materials.
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Alginate-based materials for enzyme encapsulation
Environment, Development and Sustainability ( IF 0 ) Pub Date: 2023-06-26 , DOI: 10.1016/j.cis.2023.102957
Enzymes are widely used in industry due to their high efficiency and selectivity. However, their low stability during certain industrial processes can result in a significant loss of catalytic activity. Encapsulation is a promising technique that can stabilize enzymes by protecting them from environmental stresses such as extreme temperature and pH, mechanical force, organic solvents, and proteases. Alginate and alginate-based materials have emerged as effective carriers for enzyme encapsulation due to their biocompatibility, biodegradability, and ability to form gel beads through ionic gelation. This review presents various alginate-based encapsulation systems for enzyme stabilization and explores their applications in different industries. We discuss the preparation methods of alginate encapsulated enzymes and analyze the release mechanisms of enzymes from alginate materials. Additionally, we summarize the characterization techniques used for enzyme-alginate composites. This review provides insights into the use of alginate encapsulation as a means of stabilizing enzymes and highlights the potential benefits for various industrial applications.
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Probing surface properties of organic molecular layers by scanning tunneling microscopy
Environment, Development and Sustainability ( IF 0 ) Pub Date: 2023-06-26 , DOI: 10.1016/j.cis.2023.102956
In view of the relevance of organic thin layers in many fields, the fundamentals, growth mechanisms, and dynamics of thin organic layers, in particular thiol-based self-assembled monolayers (SAMs) on Au(111) are systematically elaborated. From both theoretical and practical perspectives, dynamical and structural features of the SAMs are of great intrigue. Scanning tunneling microscopy (STM) is a remarkably powerful technique employed in the characterization of SAMs. Numerous research examples of investigation about the structural and dynamical properties of SAMs using STM, sometimes combined with other techniques, are listed in the review. Advanced options to enhance the time resolution of STM are discussed. Additionally, we elaborate on the extremely diverse dynamics of various SAMs, such as phase transitions and structural changes at the molecular level. In brief, the current review is expected to supply a better understanding and novel insights regarding the dynamical events happening in organic SAMs and how to characterize these processes.
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Advanced liposome and polymersome-based drug delivery systems: Considerations for physicochemical properties, targeting strategies and stimuli-sensitive approaches
Environment, Development and Sustainability ( IF 0 ) Pub Date: 2023-05-29 , DOI: 10.1016/j.cis.2023.102930
Liposomes and polymersomes are colloidal vesicles that are self-assembled from lipids and amphiphilic polymers, respectively. Because of their ability to encapsulate both hydrophilic and hydrophobic therapeutics, they are of great interest in drug delivery research. Today, the applications of liposomes and polymersomes have expanded to a wide variety of complex therapeutic molecules, including nucleic acids, proteins and enzymes. Thanks to their chemical versatility, they can be tailored to different drug delivery applications to achieve maximum therapeutic index. This review article evaluates liposomes and polymersomes from a perspective that takes into account the physical and biological barriers that reduce the efficiency of the drug delivery process. In this context, the design approaches of liposomes and polymersomes are discussed with representative examples in terms of their physicochemical properties (size, shape, charge, mechanical), targeting strategies (passive and active) and response to different stimuli (pH, redox, enzyme, temperature, light, magnetic field, ultrasound). Finally, the challenges limiting the transition from laboratory to practice, recent clinical developments, and future perspectives are addressed.
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Small-angle scattering techniques for peptide and peptide hybrid nanostructures and peptide-based biomaterials
Environment, Development and Sustainability ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.cis.2023.102959
The use of small-angle scattering (SAS) in the study of the self-assembly of peptides and peptide conjugates (lipopeptides, polymer-peptide conjugates and others) is reviewed, highlighting selected research that illustrates different methods and analysis techniques. Both small-angle x-ray scattering (SAXS) and small-angle neutron scattering (SANS) are considered along with examples that exploit their unique capabilities. For SAXS, this includes the ability to perform rapid measurements enabling high throughput or fast kinetic studies and measurements under dilute conditions. For SANS, contrast variation using H2O/D2O mixtures enables the study of peptides interacting with lipids and TR-SANS (time-resolved SANS) studies of exchange kinetics and/or peptide-induced structural changes. Examples are provided of studies measuring form factors of different self-assembled structures (micelles, fibrils, nanotapes, nanotubes etc) as well as structure factors from ordered phases (lyotropic mesophases), peptide gels and hybrid materials such as membranes formed by mixing peptides with polysaccharides or peptide/liposome mixtures. SAXS/WAXS (WAXS: wide-angle x-ray scattering) on peptides and peptide hybrids is also discussed, and the review concludes with a perspective on potential future directions for research in the field.
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Nanobiotechnological approaches in antinociceptive therapy: Animal-based evidence for analgesic nanotherapeutics of bioengineered silver and gold nanomaterials
Environment, Development and Sustainability ( IF 0 ) Pub Date: 2023-05-02 , DOI: 10.1016/j.cis.2023.102917
Pain management is a major challenge in healthcare systems worldwide. Owing to undesirable side effects of current analgesic medications, there is an exceeding need to develop the effective alternative therapeutics. Nowadays, the application of nanomaterials is being highly considered, as their exceptional properties arising from the nanoscale dimensions are undeniable. With the increasing use of metal NPs, more biocompatible and costly methods of synthesis have been developed in which different biological rescores including microorganisms, plants and algae are employed. Nanobiotechnology-based synthesis of nanosized particles is an ecological approach offering safe production of nanoparticles (NPs) by biological resources eliminating the toxicity attributed to the conventional routes. This review provides an assessment of biosynthesized silver nanoparticles (AgNPs) and gold nanoparticles (AuNPs) as antinociceptive agents in recent studies. Living animal models (mice and rats) have been used for analyzing the effect of biogenic NPs on decreasing the nociceptive pain utilizing different methods such as acetic acid-induced writhing test, hot plate test, and formalin test. Potent analgesic activity exhibited by green fabricated AgNPs and AuNPs represents the bright future of nanotechnology in the management of pain and other social and medicinal issues followed by this unpleasant sensation. Moreover, there NPs showed a protective effects on liver, kidney, and body weight in animal models that make them attractive for clinical studies. However, further research is required to fully address the harmless antinociceptive effect of NPs for clinical usage.
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Nanostructured supports for multienzyme co-immobilization for biotechnological applications: Achievements, challenges and prospects
Environment, Development and Sustainability ( IF 0 ) Pub Date: 2023-03-29 , DOI: 10.1016/j.cis.2023.102889
The synergistic combination of current biotechnological and nanotechnological research has turned to multienzyme co-immobilization as a promising concept to design biocatalysis engineering. It has also intensified the development and deployment of multipurpose biocatalysts, for instance, multienzyme co-immobilized constructs, via biocatalysis/protein engineering to scale-up and fulfil the ever-increasing industrial demands. Considering the characteristic features of both the loaded multienzymes and nanostructure carriers, i.e., selectivity, specificity, stability, resistivity, induce activity, reaction efficacy, multi-usability, high catalytic turnover, optimal yield, ease in recovery, and cost-effectiveness, multienzyme-based green biocatalysts have become a powerful norm in biocatalysis/protein engineering sectors. In this context, the current state-of-the-art in enzyme engineering with a synergistic combination of nanotechnology, at large, and nanomaterials, in particular, are significantly contributing and providing robust tools to engineer and/or tailor enzymes to fulfil the growing catalytic and contemporary industrial needs. Considering the above critics and unique structural, physicochemical, and functional attributes, herein, we spotlight important aspects spanning across prospective nano-carriers for multienzyme co-immobilization. Further, this work comprehensively discuss the current advances in deploying multienzyme-based cascade reactions in numerous sectors, including environmental remediation and protection, drug delivery systems (DDS), biofuel cells development and energy production, bio-electroanalytical devices (biosensors), therapeutical, nutraceutical, cosmeceutical, and pharmaceutical oriented applications. In conclusion, the continuous developments in nano-assembling the multienzyme loaded co-immobilized nanostructure carriers would be a unique way that could act as a core of modern biotechnological research.
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Recent advances in qualitative and quantitative characterization of nanocellulose-reinforced nanocomposites: A review
Environment, Development and Sustainability ( IF 0 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.cis.2023.102961
Nanocellulose has received immense consideration owing to its valuable inherent traits and impressive physicochemical properties such as biocompatibility, thermal stability, non-toxicity, and tunable surface chemistry. These features have inspired researchers to deploy nanocellulose as nanoscale reinforcement materials for bio-based polymers. A simple yet efficient characterization method is often required to gain insights into the effectiveness of various types of nanocellulose. Despite a decade of continuous research and booming growth in scientific publications, nanocellulose research lacks a measuring tool that can characterize its features with acceptable speed and reliability. Implementing reliable characterization techniques is critical to monitor the specifications of nanocellulose alone or in the final product. Many techniques have been developed aiming to measure the nano-reinforcement mechanisms of nanocellulose in polymer composites. This review gives a full account of the scientific underpinnings of techniques that can characterize the shape and arrangement of nanocellulose. This review aims to deliver consolidated details on the properties and characteristics of nanocellulose in biopolymer composite materials to improve various structural, mechanical, barrier and thermal properties. We also present a comprehensive description of the safety features of nanocellulose before and after being loaded within biopolymeric matrices.
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